molecular formula C16H18BrClN4 B12253522 N-[1-(5-bromo-3-chloropyridin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine

N-[1-(5-bromo-3-chloropyridin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine

Cat. No.: B12253522
M. Wt: 381.7 g/mol
InChI Key: NYGOGMIOCWDXLP-UHFFFAOYSA-N
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Description

N-[1-(5-bromo-3-chloropyridin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that features a pyridine ring substituted with bromine and chlorine atoms, a piperidine ring, and a methylated amine group

Properties

Molecular Formula

C16H18BrClN4

Molecular Weight

381.7 g/mol

IUPAC Name

N-[1-(5-bromo-3-chloropyridin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine

InChI

InChI=1S/C16H18BrClN4/c1-21(15-4-2-3-7-19-15)13-5-8-22(9-6-13)16-14(18)10-12(17)11-20-16/h2-4,7,10-11,13H,5-6,8-9H2,1H3

InChI Key

NYGOGMIOCWDXLP-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=C(C=C(C=N2)Br)Cl)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-bromo-3-chloropyridin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyridine Ring: Starting with a pyridine derivative, bromination and chlorination reactions are carried out to introduce the bromine and chlorine atoms at specific positions on the ring.

    Piperidine Ring Formation: The piperidine ring is synthesized separately, often through cyclization reactions involving amines and aldehydes or ketones.

    Coupling Reactions: The brominated and chlorinated pyridine ring is then coupled with the piperidine ring using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling.

    Methylation: The final step involves the methylation of the amine group using methyl iodide or other methylating agents under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-bromo-3-chloropyridin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[1-(5-bromo-3-chloropyridin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.

    Agrochemicals: The compound is explored for its insecticidal and fungicidal properties.

    Biological Studies: It serves as a probe in studying biological pathways and molecular interactions.

    Material Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[1-(5-bromo-3-chloropyridin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-chloropyridine: A simpler analog with similar halogen substitutions on the pyridine ring.

    N-(5-chloropyridin-2-ylcarbamothioyl)-3-nitro-4-(piperidin-1-yl)benzamide: Another compound with a piperidine ring and pyridine substitution.

    Chlorantraniliprole: A related compound used as an insecticide with a similar pyridine structure.

Uniqueness

N-[1-(5-bromo-3-chloropyridin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine is unique due to its specific substitution pattern and the presence of both piperidine and pyridine rings

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